3-IN-PP1 vs. 1-NM-PP1: 10-Fold Improvement in PKD2 Biochemical Potency
3-IN-PP1 demonstrates a 10-fold increase in biochemical potency against PKD2 compared to its parent compound, 1-NM-PP1 [1]. This improvement is a direct result of rational design and is critical for reducing the required compound concentration in PKD-dependent studies.
| Evidence Dimension | In vitro biochemical inhibition of PKD2 (IC50) |
|---|---|
| Target Compound Data | 33 nM (±) or 0.033 μM |
| Comparator Or Baseline | 1-NM-PP1: 398 nM or 0.398 μM |
| Quantified Difference | Approximately 10-fold increase in potency |
| Conditions | In vitro kinase assay using recombinant PKD2 [1] |
Why This Matters
This 10-fold potency improvement allows for lower working concentrations, reducing the risk of off-target effects associated with higher doses of less potent PP1 analogs.
- [1] Verschueren K, Cobbaut M, Demaerel J, Saadah L, Voet ARD, Van Lint J, et al. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm. 2017;8(3):640-646. View Source
